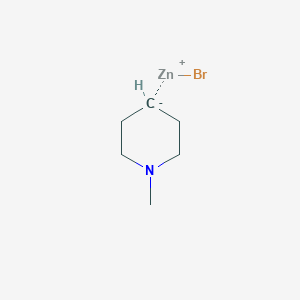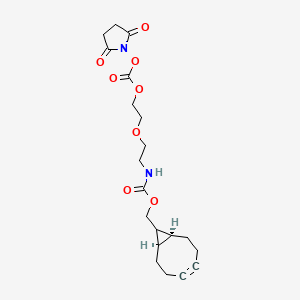
endo-BCN-PEG1-NHS carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-BCN-PEG1-NHS carbonate is a versatile chemical compound widely used in various scientific fields. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a polyethylene glycol (PEG) spacer, terminated with an N-hydroxysuccinimide (NHS) carbonate group. This compound is particularly useful for bioconjugation, allowing for the attachment of biomolecules such as proteins, peptides, and oligonucleotides to surfaces or other molecules .
Métodos De Preparación
The synthesis of endo-BCN-PEG1-NHS carbonate typically involves the following steps:
Synthesis of BCN Derivative: The BCN group is synthesized through a series of organic reactions, starting from readily available cyclooctyne derivatives.
PEGylation: The BCN derivative is then reacted with polyethylene glycol (PEG) to introduce the PEG spacer. This step often involves the use of coupling agents to facilitate the reaction.
NHS Carbonate Formation: Finally, the PEGylated BCN derivative is reacted with N-hydroxysuccinimide (NHS) carbonate to form the final product. .
Análisis De Reacciones Químicas
Endo-BCN-PEG1-NHS carbonate undergoes several types of chemical reactions:
Aplicaciones Científicas De Investigación
Endo-BCN-PEG1-NHS carbonate has a wide range of applications in scientific research:
Biology: The compound is employed in the immobilization of enzymes and the production of biosensors
Medicine: It is used in drug development for the creation of targeted drug delivery systems and the modification of therapeutic proteins
Industry: The compound is utilized in the development of advanced materials and surface coatings
Mecanismo De Acción
The mechanism of action of endo-BCN-PEG1-NHS carbonate involves its functional groups:
BCN Group: The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole linkages
NHS Ester Group: The NHS ester group reacts with primary amines to form amide bonds, facilitating the conjugation of the compound to various biomolecules
Comparación Con Compuestos Similares
Endo-BCN-PEG1-NHS carbonate can be compared with other similar compounds:
Endo-BCN-NHS carbonate: This compound lacks the PEG spacer, making it less hydrophilic and potentially less versatile in certain applications.
BCN-PEG-NHS ester: Similar to this compound but may have different PEG chain lengths, affecting its solubility and reactivity
This compound stands out due to its combination of the BCN group, PEG spacer, and NHS ester, providing a unique balance of reactivity, hydrophilicity, and versatility .
Propiedades
Fórmula molecular |
C20H26N2O8 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C20H26N2O8/c23-17-7-8-18(24)22(17)30-20(26)28-12-11-27-10-9-21-19(25)29-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,25)/t14-,15+,16? |
Clave InChI |
PREFPNRTWCTNHH-XYPWUTKMSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


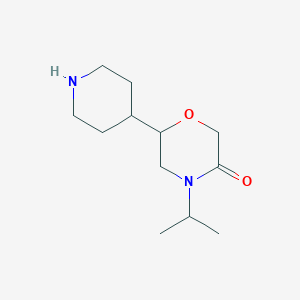
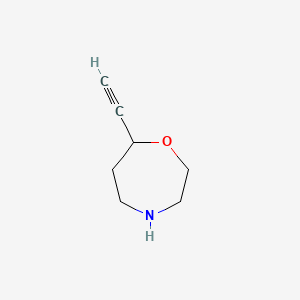
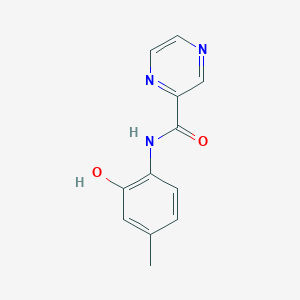
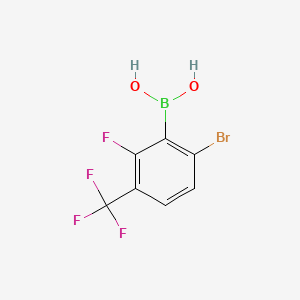
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
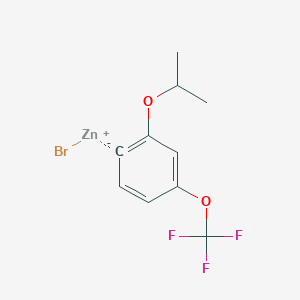

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
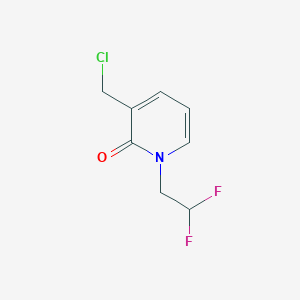

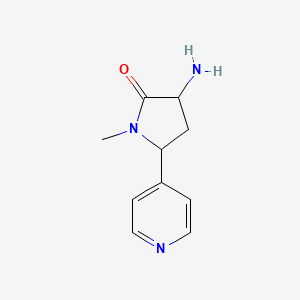
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
